molecular formula C23H17Cl2N3O3 B2858953 2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903344-82-1

2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2858953
CAS No.: 903344-82-1
M. Wt: 454.31
InChI Key: QDANNENMJCKSSK-UHFFFAOYSA-N
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Description

“2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide” is a synthetic organic compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.

    Attachment of the Dichlorophenyl Group: This step might involve electrophilic aromatic substitution or coupling reactions.

    Addition of the Methoxybenzoyl Group: This can be done through acylation reactions using methoxybenzoic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Other compounds in this class might include various substituted indolizines with different functional groups.

    Benzoyl Derivatives: Compounds with similar benzoyl groups, such as benzamides or benzoyl-substituted heterocycles.

Uniqueness

The uniqueness of “2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide” lies in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3/c1-31-14-7-4-6-13(12-14)22(29)21-20(26)18(17-10-2-3-11-28(17)21)23(30)27-16-9-5-8-15(24)19(16)25/h2-12H,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDANNENMJCKSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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